

In-Depth Technical Guide: Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

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Compound of Interest

Compound Name: Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B122403

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a key cyclic ketal ester that serves as a versatile building block in the synthesis of complex pharmaceutical agents. Its rigid spirocyclic core is a valuable scaffold in medicinal chemistry, notably in the development of histamine H3 receptor antagonists and tumor necrosis factor-alpha converting enzyme (TACE) inhibitors. This guide provides a comprehensive overview of its molecular structure, synthesis, and known applications in drug discovery, compiling available data to facilitate its use in research and development.

Molecular Structure and Properties

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is characterized by a cyclohexane ring fused to a 1,3-dioxolane ring in a spiro arrangement, with a methyl carboxylate group attached to the cyclohexane moiety. This structure provides a unique three-dimensional framework for the elaboration of more complex molecules.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
IUPAC Name	Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate	[1]
CAS Number	26845-47-6	[1]
Molecular Formula	C ₁₀ H ₁₆ O ₄	[1]
Molecular Weight	200.23 g/mol	[1]
SMILES	<chem>COC(=O)C1CCC2(CC1)OCCO2</chem>	N/A
InChI Key	XUTIURCKMWHHLX-UHFFFAOYSA-N	N/A
Appearance	Colorless to almost colorless clear liquid	[1]
Storage Temperature	Inert atmosphere, Room Temperature	[1]

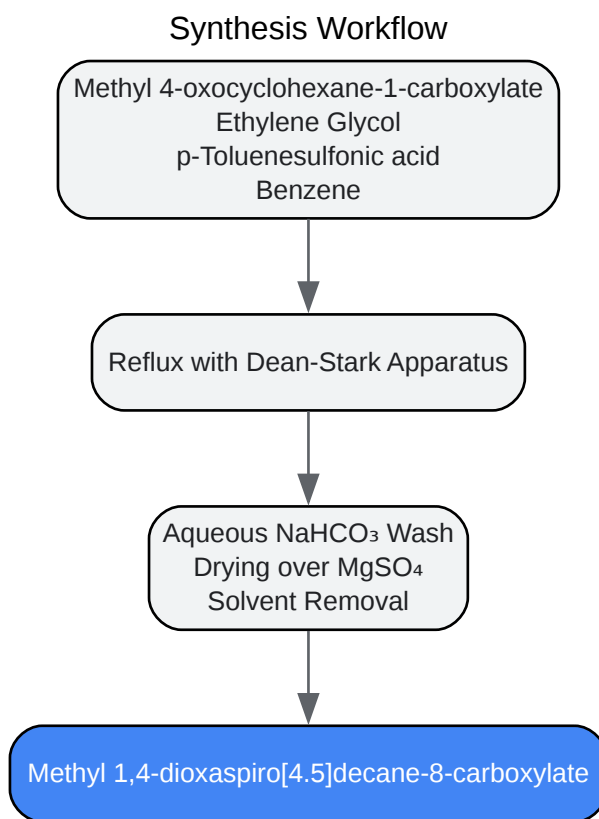
Synthesis

The synthesis of **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** is typically achieved through the ketalization of a cyclohexanone precursor.

Experimental Protocol: Ketalization of Methyl 4-oxocyclohexane-1-carboxylate

A common and efficient method for the synthesis of **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** involves the reaction of methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol.

Workflow for the Synthesis of **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**



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Caption: Synthetic workflow for **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**.

Procedure:

- To a solution of methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol) in dry benzene (50 mL), add ethylene glycol (4 g, 0.064 mol) and a catalytic amount of p-toluenesulfonic acid (0.10 g).
- Reflux the mixture overnight using a Dean-Stark apparatus to remove the water formed during the reaction.
- After cooling, the reaction mixture is allowed to stand, and the lower layer containing excess ethylene glycol is separated.
- The remaining benzene layer is washed with aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate (MgSO_4), and the solvent is removed under reduced pressure.

- The resulting clear liquid residue is **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**, which can often be used in subsequent steps without further purification.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** is not readily available in public databases, predicted data can be used for preliminary characterization.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Peaks/Signals
¹ H NMR	- ~3.9 ppm (s, 4H): Protons of the dioxolane ring (-O-CH ₂ -CH ₂ -O)- ~3.7 ppm (s, 3H): Methyl protons of the ester group (-COOCH ₃)- ~1.5-2.5 ppm (m, 9H): Protons of the cyclohexane ring
¹³ C NMR	- ~175 ppm: Carbonyl carbon of the ester group (C=O)- ~108 ppm: Spiro carbon (C(OCCO) ₂)- ~64 ppm: Carbons of the dioxolane ring (-O-CH ₂ -CH ₂ -O)- ~51 ppm: Methyl carbon of the ester group (-COOCH ₃)- ~25-45 ppm: Carbons of the cyclohexane ring
IR (Infrared)	- ~2950 cm ⁻¹ : C-H stretching (alkane)- ~1735 cm ⁻¹ : C=O stretching (ester)- ~1100 cm ⁻¹ : C-O stretching (ketal and ester)
Mass Spec (MS)	- [M] ⁺ at m/z 200.10: Molecular ion peak- Fragments: Loss of -OCH ₃ (m/z 169), loss of -COOCH ₃ (m/z 141), and fragments characteristic of the dioxaspirocyclohexane core.

Role in Drug Development

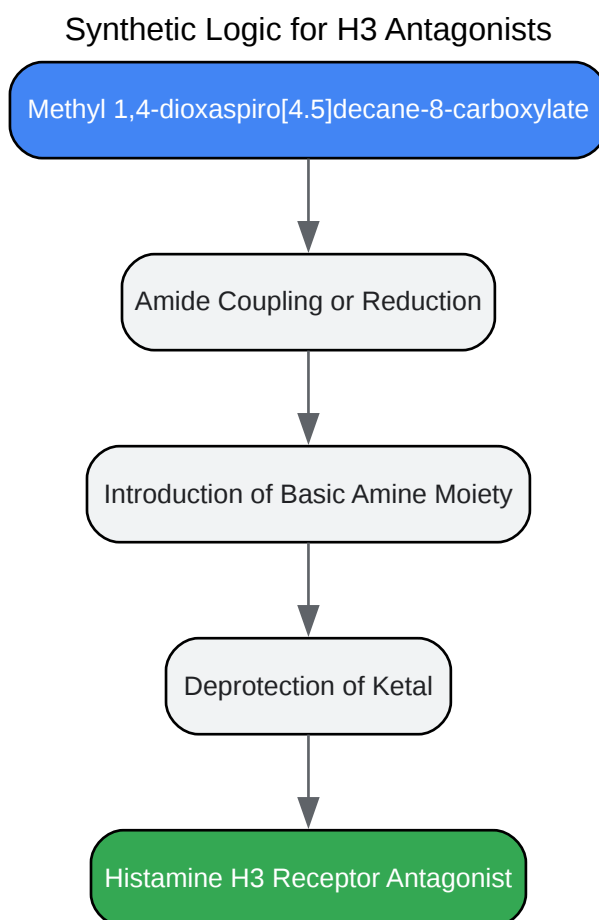
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a valuable intermediate in the synthesis of bioactive molecules, particularly as a precursor for histamine H3 receptor antagonists and

TACE inhibitors.[1] The spirocyclic ketal serves as a protected form of a cyclohexanone, which can be deprotected under acidic conditions to reveal the ketone functionality for further chemical transformations.

Synthesis of Histamine H3 Receptor Antagonists

The development of potent and selective histamine H3 receptor antagonists is a key area in the treatment of various central nervous system disorders. The general synthetic approach involves the modification of the carboxylate group of **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** to introduce the necessary pharmacophoric elements.

Logical Flow for H3 Antagonist Synthesis



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Caption: General synthetic pathway from the core molecule to H3 antagonists.

Synthesis of TACE Inhibitors

TACE (TNF- α converting enzyme) is a significant target for the development of anti-inflammatory drugs. The synthesis of TACE inhibitors often utilizes hydroxamate-based structures. **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** can be elaborated into these complex structures, with the spiroketal protecting the cyclohexanone functionality during the synthesis.

Conclusion

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a foundational building block in medicinal chemistry. Its utility as a protected ketone and a scaffold for further functionalization makes it a valuable tool for the synthesis of complex drug candidates. While detailed experimental and biological data for the compound itself are limited in the public domain, its role as a key intermediate in the synthesis of H3 receptor antagonists and TACE inhibitors underscores its importance for researchers and professionals in the field of drug development. Further studies to fully characterize its spectroscopic properties and potential intrinsic biological activities would be beneficial to the scientific community.

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References

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